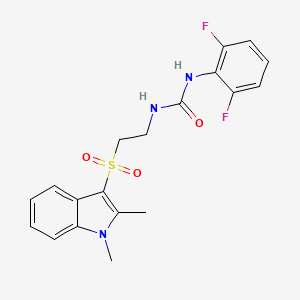

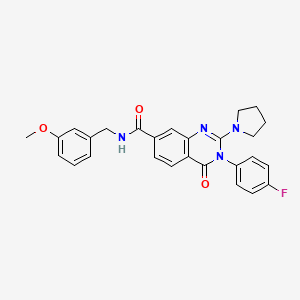

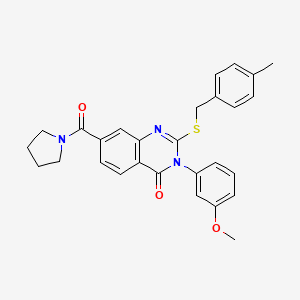

1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as DIF-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have a variety of biological effects that make it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Anion Complexation

Research has shown that certain urea derivatives, including macrocyclic bis(ureas) based on diphenylurea, have been synthesized for complexation with anions such as Cl−, Br−, I−, NO3−, and HSO4−. These compounds, by acting as complexing agents towards these anions, play a crucial role in the development of anion recognition materials, which have applications ranging from environmental monitoring to the pharmaceutical industry (Kretschmer, Dittmann, & Beck, 2014).

Degradation Studies

The stability and degradation of sulfonylurea herbicides under different environmental conditions have been extensively studied. For example, sulfosulfuron's degradation was influenced by factors such as pH, temperature, solvent, and surface. Understanding these degradation pathways is essential for assessing the environmental impact of these compounds and developing strategies for their remediation (Saha & Kulshrestha, 2002).

Reaction with Dimethyl Sulfoxide (DMSO)

The interaction of certain urea derivatives with DMSO has been found to yield various products, including phosgene, formaldehyde, methane, sulfur dioxide, ethylene chloride, methylene dichloride, chlorinated disulfides, and insoluble bis(urea) compounds. These reactions, which are proposed to follow a homolytic mechanism, are significant in understanding the reactivity and handling safety of these compounds (Owens et al., 1976).

Polymeric Optical Waveguide Devices

Fluorinated poly(arylene ether sulfide) derivatives have been synthesized for use in polymeric optical waveguide devices. These materials exhibit high thermal stability and suitable refractive indices for optical applications. Such advancements are critical for developing next-generation optical communication technologies (Kim et al., 2001).

Corrosion Inhibition

Studies have also explored the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds were found to efficiently inhibit corrosion, likely through the adsorption on the steel surface, highlighting their potential in protecting industrial materials (Mistry et al., 2011).

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O3S/c1-12-18(13-6-3-4-9-16(13)24(12)2)28(26,27)11-10-22-19(25)23-17-14(20)7-5-8-15(17)21/h3-9H,10-11H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPKGRJLBYUZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dimethylfuran-3-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2455942.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455945.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-fluorobenzamide](/img/structure/B2455951.png)

![4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2455961.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)

![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)